

5-Chloro-2-hydroxybenzonitrile derivatives and analogs

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzonitrile

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An In-depth Technical Guide to **5-Chloro-2-hydroxybenzonitrile** Derivatives and Analogs

Executive Summary

5-Chloro-2-hydroxybenzonitrile serves as a versatile scaffold in medicinal chemistry, leading to the development of derivatives and analogs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. Key activities, including antiviral, antimicrobial, and gamma-secretase inhibition, are discussed in detail. The document summarizes quantitative biological data in structured tables, presents detailed experimental protocols for key synthetic and analytical methods, and utilizes graphical diagrams to illustrate complex synthetic workflows and biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this chemical class.

Introduction

5-Chloro-2-hydroxybenzonitrile, also known as 5-chlorosalicylonitrile, is an aromatic compound characterized by a benzene ring substituted with chloro, hydroxyl, and nitrile functional groups. This unique arrangement provides multiple reactive sites, making it a valuable starting material for the synthesis of a diverse range of heterocyclic and substituted aromatic compounds. Derivatives have shown significant promise as potent inhibitors of viral replication, bacterial growth, and key enzymatic pathways implicated in neurodegenerative

diseases. This document explores the core chemistry and biology of these derivatives, providing a technical foundation for further research and development.

Synthesis of 5-Chloro-2-hydroxybenzonitrile Derivatives

The synthesis of derivatives typically begins with the core **5-Chloro-2-hydroxybenzonitrile** molecule, which can be prepared from precursors like 5-chlorosalicylaldehyde or 4-chlorosalicylic acid.^{[1][2]} From this core, various analogs such as benzamides (including niclosamide analogs), benzofurans, and sulfonamides can be synthesized through targeted modifications.

A general workflow for the synthesis of key derivatives is presented below.

General synthetic workflow for key derivatives.

Biological Activities and Mechanisms of Action

Derivatives of **5-Chloro-2-hydroxybenzonitrile** exhibit a range of biological activities, with antiviral, gamma-secretase inhibitory, and antimicrobial effects being the most prominent.

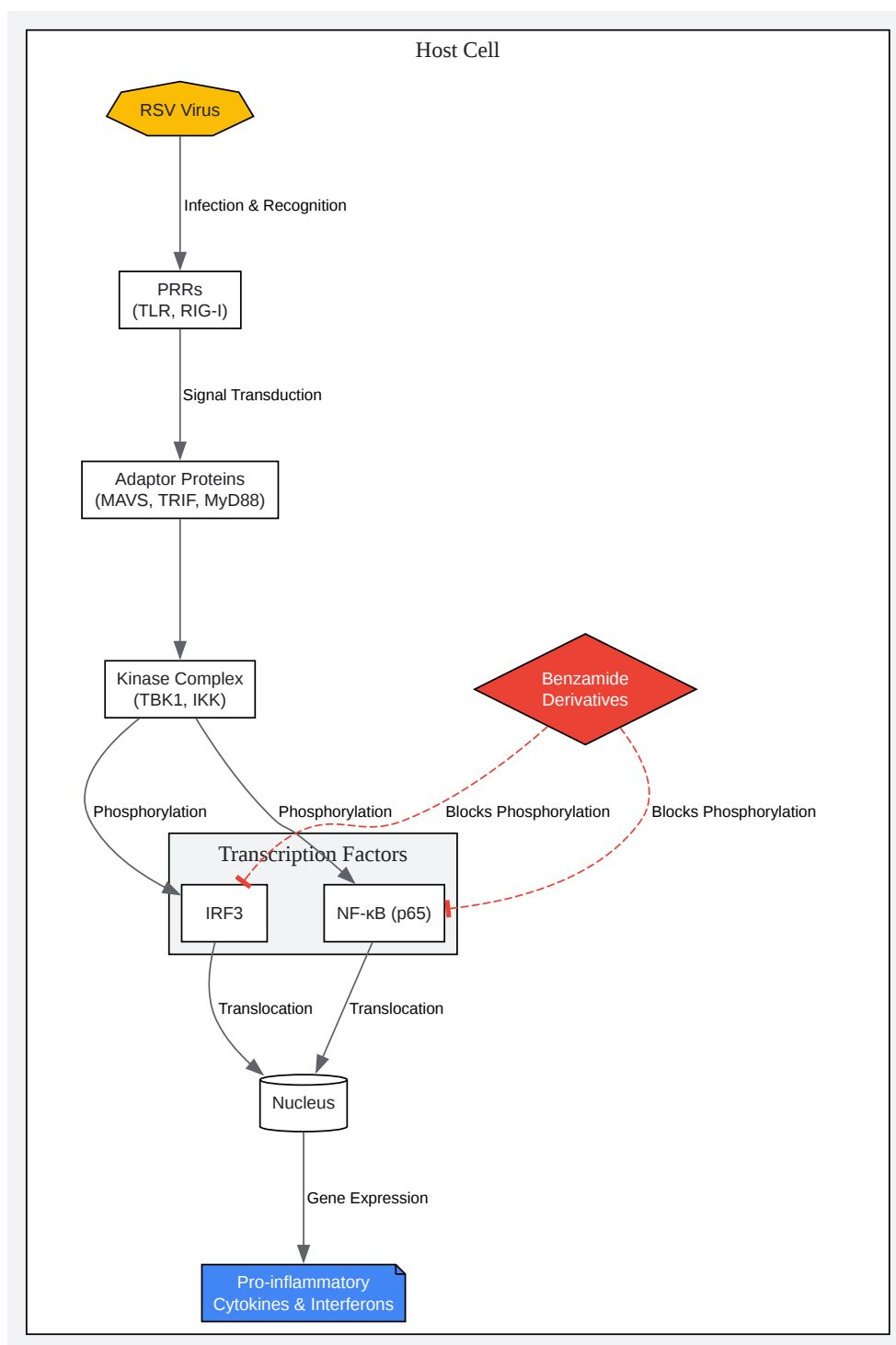
Antiviral Activity

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which are derivatives of the anthelmintic drug niclosamide, have demonstrated potent antiviral activity, particularly against Respiratory Syncytial Virus (RSV).^[3] These compounds have been shown to suppress viral replication and the associated inflammatory responses.^[3] More recent studies have also identified niclosamide analogs with efficacy against SARS-CoV-2.^[4]

Mechanism of Action: Inhibition of RSV-Induced Inflammation

Upon infection, RSV is recognized by host cell pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).^{[5][6]} This recognition initiates a signaling cascade that leads to the activation of key transcription factors, namely Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).^{[5][6]} These factors then move to the nucleus to trigger the production of pro-inflammatory cytokines and interferons. Certain benzamide derivatives inhibit this process by decreasing the phosphorylation of IRF3

and the p65 subunit of NF- κ B, thereby reducing the inflammatory cascade that contributes to RSV-induced pathology.[3]



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Inhibition of RSV-induced inflammatory signaling.

Table 1: Antiviral Activity of Selected Derivatives

Compound Class	Target Virus	Assay	Endpoint	Result	Reference
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogs	RSV	Plaque Reduction	Viral Titer Reduction	>1.0 log reduction at 10 μ M	[3]
Niclosamide Analog 21	SARS-CoV-2	Viral Replication	EC ₅₀	1.00 μ M	[4]
Niclosamide	SARS-CoV-2	Viral Replication	IC ₅₀	0.4 μ M	[1]
Niclosamide Analog 5	SARS-CoV-2	Viral Replication	IC ₅₀	0.057 μ M	[1]

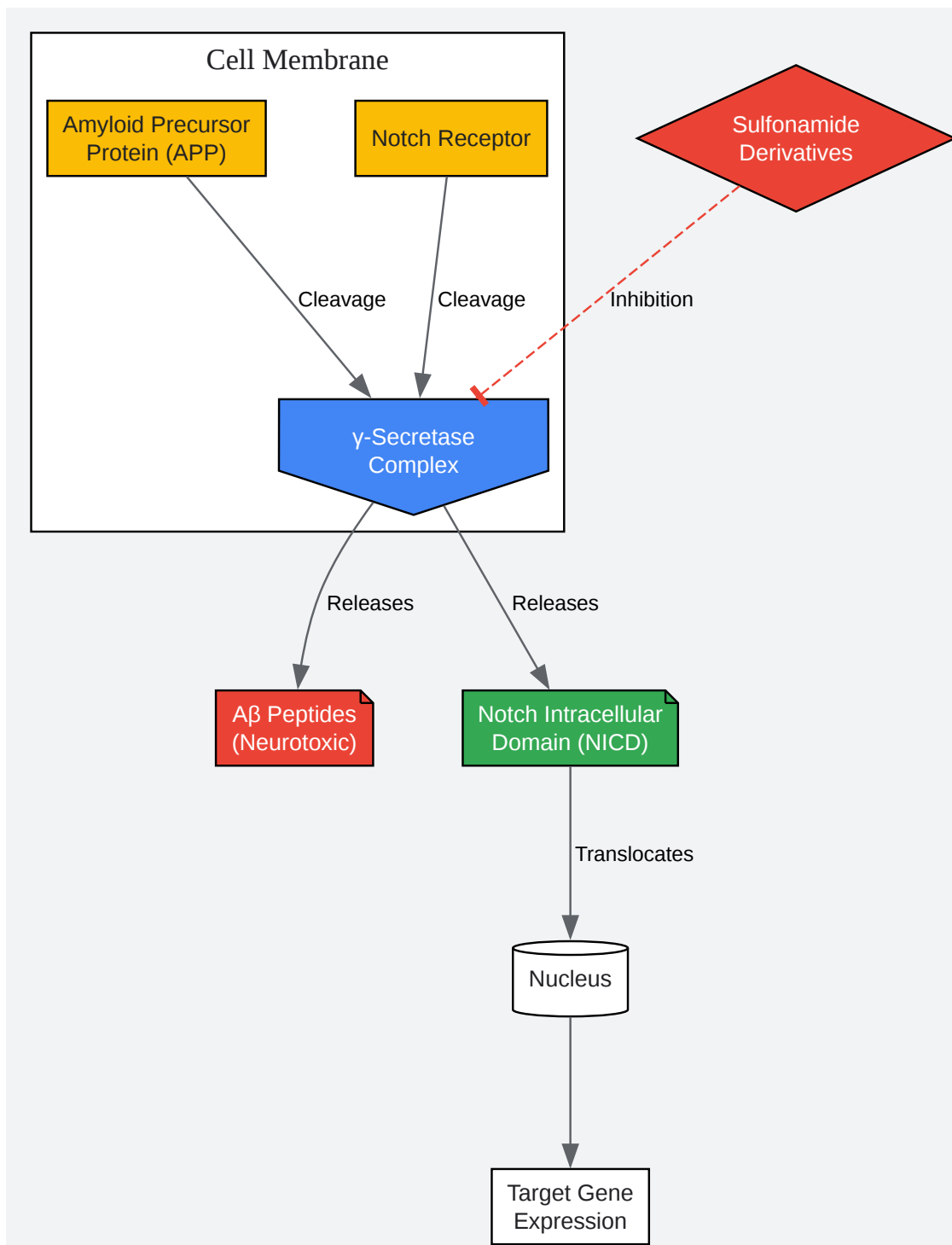
Gamma-Secretase Inhibition

Gamma-secretase is a multi-protein enzyme complex crucial for the cleavage of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptor.[\[7\]](#) Dysregulation of APP cleavage leads to the production of amyloid-beta (A β) peptides, a hallmark of Alzheimer's disease. Inhibition of gamma-secretase is therefore a key therapeutic strategy. N-alkyl-arylsulfonamides derived from a 5-chloro-2-hydroxymethyl scaffold have been identified as gamma-secretase inhibitors.[\[8\]](#)

Mechanism of Action: Dual Inhibition of APP and Notch Cleavage

Gamma-secretase cleaves its substrates within their transmembrane domains. In the case of APP, cleavage releases the A β peptide and the APP intracellular domain (AICD).[\[9\]](#) For the Notch receptor, cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.[\[2\]](#)[\[9\]](#) Gamma-secretase inhibitors block this

proteolytic step, preventing the formation of both A β and NICD, which can impact both pathological and physiological processes.



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Mechanism of γ -secretase inhibition.

Note: Specific IC₅₀ values for **5-Chloro-2-hydroxybenzonitrile**-derived sulfonamides were not available in the initial search results, though they are described as possessing good in vitro activity.[8]

Antimicrobial Activity

Various derivatives, including sulfonamides and N-acylhydrazones, have demonstrated significant activity against a range of bacterial pathogens, including resistant strains like Methicillin-resistant *Staphylococcus aureus* (MRSA).[10][11]

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Class	Organism(s)	Assay	Endpoint	Result (μmol/L or μg/mL)	Reference
Sulfonamide Derivative ¹	<i>S. aureus</i> (MSSA, MRSA)	Broth Microdilution	MIC	15.62 - 31.25 μmol/L	[10][12]
Sulfonamide Derivative ²	<i>M. kansasii</i>	Broth Microdilution	MIC	1 - 4 μmol/L	[10][12]
N-Acylhydrazone Derivative ³	Broad Spectrum	Broth Microdilution	MIC	3.91 - 31.25 μg/mL	[11]

¹ 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide ² 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide ³ 5-chloro substituted phenyl N-acylhydrazone with 3,4-dichloro substitution

Key Experimental Protocols

General Synthesis of N-Substituted-5-chloro-2-hydroxybenzamide (Niclosamide Analog)[1][4]

This protocol describes a general method for amide coupling to produce niclosamide analogs.

- Acid Chloride Formation: To a solution of 5-chloro-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).
- Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chloro-2-hydroxybenzoyl chloride.
- Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane or toluene.
- To this solution, add the desired substituted aniline (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq).
- Stir the reaction mixture at room temperature for 5-10 hours.
- Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
- Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final compound.

Synthesis of 3-Amino-1-benzofuran Derivative[13][14]

This protocol outlines the synthesis of a benzofuran derivative from **5-chloro-2-hydroxybenzonitrile**.

- O-Alkylation: To a solution of **5-chloro-2-hydroxybenzonitrile** (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as anhydrous potassium carbonate (2.0 eq).
- Add chloroacetone or another suitable α -halo ketone/nitrile (1.2 eq) to the mixture.

- Reflux the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
- After cooling, filter off the inorganic base. Remove the solvent by distillation under reduced pressure.
- Intramolecular Cyclization: Dissolve the crude intermediate in a suitable solvent like ethanol.
- Add a strong base (e.g., potassium hydroxide or sodium ethoxide) to catalyze the intramolecular Thorpe-Ziegler cyclization.
- Heat the mixture at reflux for 3-6 hours.
- Workup and Purification: Cool the reaction mixture and pour it onto crushed ice.
- Neutralize with a dilute acid (e.g., HCl) to precipitate the product.
- Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol to yield the benzofuran derivative.

Broth Microdilution Assay for MIC Determination[15]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: Culture the test microorganism (e.g., *S. aureus*) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5×10^5 Colony Forming Units (CFU)/mL.
- Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
- Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (no compound) and negative (no bacteria) controls.
- Incubation: Incubate the plates at 37°C for 18-24 hours.

- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.

Conclusion

5-Chloro-2-hydroxybenzonitrile has proven to be a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, including significant antiviral effects against clinically relevant viruses like RSV and SARS-CoV-2, robust antimicrobial activity against pathogenic bacteria, and promising inhibition of gamma-secretase for potential application in Alzheimer's disease. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to exploring the full therapeutic potential of this promising class of compounds. Further investigation is warranted to advance the most promising leads into preclinical and clinical development.

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